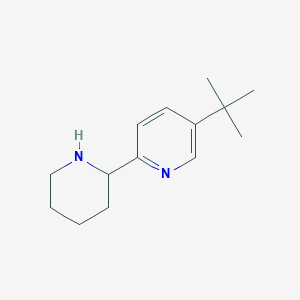
2-bromo-4-tert-butyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-tert-butyl-N-methylaniline is an organic compound with the molecular formula C11H16BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a methyl group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-N-methylaniline typically involves multiple steps:
Nitration: The starting material, 4-tert-butylaniline, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group, forming 2-amino-4-tert-butylaniline.
Bromination: Finally, the amine group is brominated to yield 2-bromo-4-tert-butylaniline.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-tert-butyl-N-methylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where the bromine atom is substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for the reduction of nitro groups.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Electrophilic Substitution: Products where the bromine atom is replaced by other electrophiles.
Nucleophilic Substitution: Products where the bromine atom is replaced by nucleophiles such as hydroxide (OH-) or amines.
Applications De Recherche Scientifique
2-Bromo-4-tert-butyl-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-bromo-4-tert-butyl-N-methylaniline involves its interaction with various molecular targets. The bromine and tert-butyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrogen atom, being part of an aniline derivative, can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-tert-butylaniline: Similar structure but lacks the N-methyl group.
2-Bromo-4-methylaniline: Similar structure but has a methyl group instead of a tert-butyl group at the 4-position.
4-Bromo-2-tert-butylaniline: Similar structure but with different substitution positions.
Uniqueness
2-Bromo-4-tert-butyl-N-methylaniline is unique due to the presence of both the tert-butyl and N-methyl groups, which confer distinct steric and electronic properties
Propriétés
Formule moléculaire |
C11H16BrN |
|---|---|
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
2-bromo-4-tert-butyl-N-methylaniline |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3 |
Clé InChI |
KVJYILDIVAMHQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


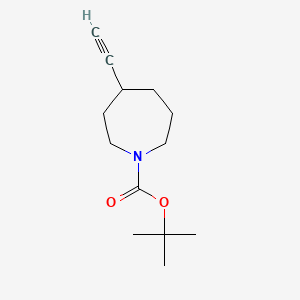
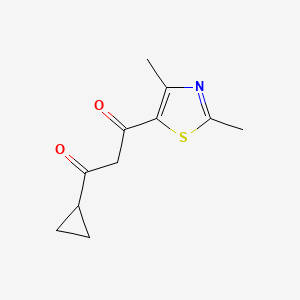
![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13493785.png)
![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)
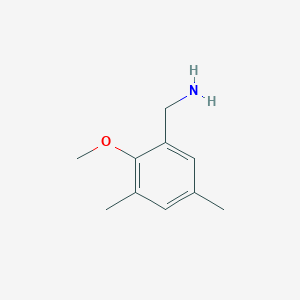
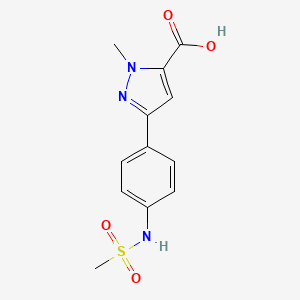

![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
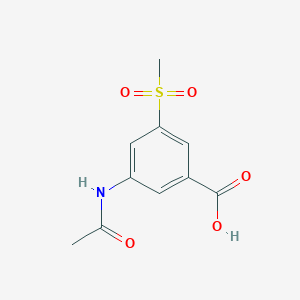
![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)
